Methyl 4-(2-hydroxyethyl)benzoate
Description
Significance of Benzoate (B1203000) Esters in Organic Chemistry and Related Fields
Benzoate esters are a class of organic compounds derived from benzoic acid. wikipedia.org They are characterized by the presence of a benzene (B151609) ring attached to an ester functional group. This structural feature imparts a number of properties that make them valuable in a wide range of applications.
In the realm of organic chemistry, benzoate esters are important intermediates in the synthesis of more complex molecules. fiveable.me The ester group can undergo various transformations, such as hydrolysis to revert to the parent benzoic acid and alcohol, or transesterification to form different esters. wikipedia.orgfiveable.me They can also participate in carbon-carbon bond-forming reactions like the Claisen condensation. fiveable.me
The applications of benzoate esters extend to various industries. They are utilized as solvents for substances like cellulose (B213188) esters and ethers. atamanchemicals.com Furthermore, some benzoate esters are employed as plasticizers, enhancing the flexibility and durability of polymers. wikipedia.org Their pleasant, often fruity or floral scents have led to their use in the fragrance and flavor industries. atamanchemicals.comchemicalbook.comnumberanalytics.comwikipedia.org Benzoic acid and its salts and esters are found naturally in many plants, contributing to their aroma and preservation. wikipedia.org
The Hydroxyethyl (B10761427) Moiety: Structural Features and Functional Implications
The hydroxyethyl group, specifically a 2-hydroxyethyl group, is a common structural motif in organic chemistry. It consists of a two-carbon chain with a hydroxyl (-OH) group attached. The presence of this hydroxyl group introduces polarity and the capacity for hydrogen bonding.
This functional group is a key component in various molecules and materials. For instance, hydroxyethyl cellulose, a derivative of cellulose, incorporates hydroxyethyl groups to enhance its water solubility and is used as a thickening and gelling agent in numerous products. nih.govcelluloseether.comnih.gov In biochemical contexts, the hydroxyethyl moiety is involved in metabolic pathways, such as the oxidation of pyruvate (B1213749) where it is transferred between enzymes. britannica.com The reactivity of the hydroxyl group allows it to participate in esterification and other reactions, making it a useful building block in the synthesis of new compounds. mdpi.com
Overview of Existing Academic Research on Methyl 4-(2-hydroxyethyl)benzoate and Analogues
Academic research on this compound itself is somewhat limited, with much of the available information coming from chemical suppliers and databases. These sources provide basic physical and chemical properties of the compound. For example, its boiling point is cited as 134 °C at 3 mmHg. sigmaaldrich.com It is described as a liquid or solid/semi-solid with a purity of 95-98%. sigmaaldrich.comsigmaaldrich.com
Research on analogous compounds provides a broader context for the potential utility of this compound. For instance, studies on other benzoate esters, such as methyl benzoate and its derivatives, have explored their roles as intermediates in chemical synthesis and their potential as modulators of biological processes like DNA methylation. atamanchemicals.comwikipedia.orgnih.gov Research into compounds containing a hydroxyethyl group often focuses on creating derivatives with specific properties, such as increased lipophilicity for improved biological activity. mdpi.com
Analogues like 2-hydroxyethyl 4-methylbenzoate and methyl 4-(hydroxymethyl)benzoate have also been synthesized and characterized, often as intermediates for more complex molecules. nih.govchemicalbook.comguidechem.com For example, methyl 4-(hydroxymethyl)benzoate has been used in the synthesis of keto acids. chemicalbook.com Furthermore, a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters have been synthesized as key intermediates for selective estrogen receptor modulators (SERMs). researchgate.net The study of such analogues highlights the potential for this compound to serve as a building block in the development of new functional molecules.
Interactive Data Tables
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-hydroxyethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDZPYBADRFBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555549 | |
| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46190-45-8 | |
| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy probes the magnetic properties of atomic nuclei, offering precise information about the chemical environment of each atom within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of methyl 4-(2-hydroxyethyl)benzoate, distinct signals correspond to the different sets of non-equivalent protons in the molecule.
The aromatic protons on the benzene (B151609) ring typically appear as two doublets. The protons ortho to the ester group are deshielded and resonate at a lower field (higher ppm value) compared to the protons meta to the ester group. The methylene (B1212753) protons of the hydroxyethyl (B10761427) group appear as two triplets, due to coupling with each other. The methyl protons of the ester group appear as a sharp singlet.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.95 | d | 2H | Aromatic (ortho to -COOCH₃) |
| ~7.30 | d | 2H | Aromatic (meta to -COOCH₃) |
| ~3.88 | s | 3H | -OCH₃ |
| ~3.87 | t | 2H | -CH₂OH |
| ~2.90 | t | 2H | Ar-CH₂- |
Note: The exact chemical shifts and coupling constants (J values) can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field. The aromatic carbons show a range of chemical shifts depending on their substitution. The carbons of the hydroxyethyl group and the methyl group of the ester appear at higher fields.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~167.0 | C=O (Ester) |
| ~144.0 | Quaternary Aromatic C |
| ~129.8 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~128.0 | Quaternary Aromatic C |
| ~63.0 | -CH₂OH |
| ~52.0 | -OCH₃ |
| ~38.5 | Ar-CH₂- |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms in a molecule. sdsu.edu
COSY (Correlation Spectroscopy) reveals proton-proton couplings. sdsu.edu In the case of this compound, a COSY spectrum would show a correlation between the two methylene protons of the hydroxyethyl group, confirming their adjacent relationship. sdsu.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. sdsu.edu This technique would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is crucial for piecing together the entire molecular structure. For instance, an HMBC spectrum would show a correlation between the methyl protons of the ester and the carbonyl carbon, as well as between the aromatic protons and the carbons of the benzene ring and the adjacent methylene group. sdsu.eduresearchgate.netyoutube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. pharmacy180.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₂O₃), the calculated exact mass is 180.078644241 Da. nih.gov HRMS analysis would confirm this precise mass, providing strong evidence for the molecular formula. kobv.de
Elucidation of Characteristic Fragmentation Pathways
In the mass spectrometer, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, some expected fragmentation pathways include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of 149.
Loss of the hydroxyethyl group (-CH₂CH₂OH): This would lead to a fragment at m/z 135.
Cleavage of the ester bond: This can lead to several characteristic fragments. For instance, the formation of the benzoyl cation (C₆H₄CO⁺) would result in a peak at m/z 121.
McLafferty Rearrangement: While less common for this specific structure, it is a potential fragmentation pathway for esters containing gamma-hydrogens. youtube.com
The analysis of these fragmentation patterns provides corroborating evidence for the structure elucidated by NMR spectroscopy. pharmacy180.comyoutube.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying the functional groups within a molecule by probing its characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key functional groups—hydroxyl, ester, and a para-substituted aromatic ring—give rise to distinct and identifiable absorption bands.
The spectrum is characterized by a broad absorption band for the O-H stretching vibration of the primary alcohol, typically observed in the 3500-3200 cm⁻¹ region. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹. researchgate.netlibretexts.org The most intense band in the spectrum is typically the C=O stretch of the ester group, which is expected in the 1730-1715 cm⁻¹ range due to conjugation with the aromatic ring. libretexts.orgbrainly.com The region between 1600 cm⁻¹ and 1400 cm⁻¹ contains characteristic C=C in-ring stretching vibrations of the benzene ring. brainly.comvscht.cz Strong bands corresponding to the C-O stretching vibrations of the ester and the alcohol are prominent in the 1300-1000 cm⁻¹ region. libretexts.orgbrainly.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol (-CH₂OH) | 3500 - 3200 | Broad, Medium-Strong |
| C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak-Medium |
| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 3000 - 2850 | Medium |
| C=O Stretch | Ester (-COOCH₃) | 1730 - 1715 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | ~1600 and ~1500 | Medium |
| C-O Stretch | Ester & Alcohol | 1300 - 1000 | Strong |
| C-H "Out-of-Plane" Bend | p-Substituted Ring | 900 - 675 | Strong |
Raman spectroscopy serves as a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, providing information on vibrational modes that induce a change in molecular polarizability. Raman is particularly sensitive to non-polar, symmetric vibrations, such as the C=C bonds of the aromatic ring and C-C skeletal modes, which may be weak in the IR spectrum.
For this compound, key Raman-active modes include the symmetric breathing vibration of the benzene ring, which gives a strong, sharp peak. The N-N stretching mode in hydrazine, for instance, is observed at 1149 cm⁻¹, while deformation modes appear around 1600 cm⁻¹. nih.gov In connective tissues, amine vibrations contribute across the fingerprint region. nih.gov While specific experimental data for the title compound is limited, analysis of related structures indicates that prominent peaks for the aromatic ring, C-C backbone, and methyl group vibrations would be expected, aiding in a complete vibrational assignment. nih.gov
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic Ring | 3100 - 3050 | Strong |
| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 3000 - 2850 | Medium-Strong |
| Ring Breathing | Aromatic Ring | ~1000 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | ~1600 | Strong |
| C=O Stretch | Ester (-COOCH₃) | 1730 - 1715 | Weak-Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, the absorption bands are primarily due to π–π* transitions within the benzene ring and the conjugated ester system. Studies on similar benzoate-based materials show broad absorption bands below 320 nm assigned to these π–π* transitions. nih.gov An additional absorption band may arise from an intramolecular charge transfer (ICT) between the electron-donating hydroxyethyl group and the electron-accepting benzoate (B1203000) moiety. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many simple benzoates are not strongly fluorescent, their emission properties can be modulated by their environment or by substitution. For example, studies on certain methyl benzoate derivatives show that they can form stable complexes with proteins like bovine serum albumin (BSA), leading to significant quenching of the protein's intrinsic fluorescence. mdpi.com This quenching occurs through a static mechanism, indicating the formation of a ground-state complex. mdpi.com Such interactions are often driven by hydrogen bonding involving the ester and hydroxyl groups. mdpi.com
| Technique | Transition / Phenomenon | Typical Wavelength Range (nm) | Notes |
|---|---|---|---|
| UV-Vis Absorption | π–π* Transition | 250 - 320 | Characteristic of the aromatic ester system. nih.gov |
| Fluorescence | Emission Quenching | ~340 | Quenching of BSA fluorescence upon binding of benzoate derivatives. mdpi.com |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While the specific crystal structure for this compound is not widely reported, analysis of closely related compounds such as methyl 4-hydroxybenzoate (B8730719) and 2-hydroxyethyl 4-hydroxybenzoate offers significant insight. nih.govnih.gov
These related structures typically crystallize in the monoclinic system. nih.gov The molecular conformation is characterized by a nearly planar arrangement between the benzene ring and the ester group. nih.gov The most significant intermolecular interactions are hydrogen bonds. In the case of this compound, the hydroxyl group of the hydroxyethyl side chain is expected to act as a hydrogen bond donor, forming strong O-H···O interactions with the carbonyl oxygen of the ester group on an adjacent molecule. nih.gov This type of hydrogen bonding leads to the formation of one-dimensional chains or more complex three-dimensional networks, which stabilize the crystal lattice. nih.govnih.gov For example, in 2-hydroxyethyl 4-hydroxybenzoate, O-H···O hydrogen bonds create a defined network with donor-acceptor distances of approximately 2.7 to 2.9 Å. nih.gov
| Parameter | Expected Feature | Reference Compound(s) |
|---|---|---|
| Crystal System | Monoclinic | Methyl 4-hydroxybenzoate nih.gov |
| Key Intermolecular Interaction | O-H···O Hydrogen Bonding | 2-Hydroxyethyl 4-hydroxybenzoate nih.gov |
| Hydrogen Bond Donor | -CH₂OH group | Inferred |
| Hydrogen Bond Acceptor | Ester C=O group | Inferred |
| Typical H-Bond Distance (D···A) | 2.7 - 2.9 Å | 2-Hydroxyethyl 4-hydroxybenzoate nih.gov |
Advanced Applications in Materials Science and Polymer Chemistry
Utilization as Monomers or Cross-linking Agents in Polymer Synthesis
Methyl 4-(2-hydroxyethyl)benzoate can theoretically serve as a valuable monomer in the synthesis of various polymers, particularly polyesters and poly(ester-imide)s, through polycondensation reactions. The presence of a primary hydroxyl group allows it to react with dicarboxylic acids, diacyl chlorides, or anhydrides, while the methyl ester group can undergo transesterification. This dual reactivity enables its integration into polymer backbones, contributing to the final properties of the material.
While direct research specifically detailing the use of this compound as a monomer is limited in publicly available literature, the application of its parent acid, 4-(2-hydroxyethyl)benzoic acid, and similar hydroxy-functionalized aromatic esters in polymer synthesis is well-documented. For instance, aromatic polyesters and poly(ester-imide)s based on bisphenol-A derivatives have been prepared using solution polycondensation at high temperatures. researchgate.net These polymers often exhibit high thermal stability and solubility in polar organic solvents. researchgate.net
The incorporation of monomers with flexible spacers, such as the hydroxyethyl (B10761427) group in this compound, can influence the properties of otherwise rigid polymers. For example, in the synthesis of thermotropic liquid crystalline polyesters, aliphatic dicarboxylic acid chlorides are used as flexible spacers to connect mesogenic diols. ias.ac.in The length of these flexible units plays a crucial role in determining the transition temperatures and the stability of the mesophase. ias.ac.in Similarly, the introduction of flexible ether bonds into poly(ester-imide)s has been shown to improve the toughness and processability of the resulting films without significantly compromising their desirable dielectric properties and thermal stability.
The table below summarizes the properties of polymers synthesized using monomers structurally related to this compound, illustrating the potential impact of such a monomer on polymer characteristics.
| Monomer(s) | Polymer Type | Key Properties |
| Bisphenol-A derivatives and aromatic diacid chlorides | Aromatic Polyesters/Poly(ester-imide)s | High thermal stability (decomposition temp. > 320 °C), good solubility in polar organic solvents, some exhibit thermotropic liquid crystalline behavior. researchgate.net |
| Bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides | Thermotropic Liquid Crystalline Polyesters | Exhibit large mesophase stability, soluble in chlorinated solvents. ias.ac.in |
| 2,5-diethoxyterephthalic acid, 2,7-dihydroxynaphthalene, and p-hydroxybenzoic acid | Thermotropic Liquid Crystalline Copolyesters | Form nematic mesophases, exhibit high strength and elasticity. nih.gov |
Furthermore, this compound could potentially act as a cross-linking agent if the ester functionality is first hydrolyzed to a carboxylic acid, or if the hydroxyl group is modified to introduce a more reactive moiety. The resulting di-functional or multi-functional monomer could then be used to create networked polymer structures with enhanced mechanical strength and thermal resistance.
Research in Organic Light-Emitting Diode (OLED) Materials Development
Organic Light-Emitting Diodes (OLEDs) are a significant area of materials research, relying on organic compounds capable of efficient electroluminescence. While various benzoate (B1203000) esters and molecules with hydroxyethyl functionalities have been explored for applications in organic electronics, a thorough search of scientific literature and patent databases did not yield specific research on the utilization of this compound in the development of OLED materials.
Development of Functional Materials Incorporating the Benzoate Scaffold
The benzoate scaffold is a common structural motif in a wide range of functional materials, including liquid crystals and photoresponsive polymers. The incorporation of this compound into polymer chains could impart specific functionalities, leveraging the inherent properties of the benzoate group and the reactive nature of the hydroxyethyl side chain.
Liquid Crystalline Polymers: Thermotropic liquid crystalline polymers (LCPs) are materials that exhibit liquid crystal behavior in their molten state. ias.ac.in The rigid, rod-like structure of the benzoate group is a common component of mesogens, the molecular units that drive the formation of liquid crystalline phases. The flexible hydroxyethyl spacer in this compound could be advantageous in designing main-chain LCPs, where alternating rigid mesogens and flexible spacers are required to achieve a liquid crystalline melt. ias.ac.inibm.com The synthesis of thermotropic liquid crystalline polyesters often involves monomers like p-hydroxybenzoic acid, which is structurally similar to the core of this compound. ias.ac.innih.gov By copolymerizing this monomer with other dicarboxylic acids and diols, it is conceivable to create novel LCPs with tailored melting points and mesophase ranges.
The table below presents examples of monomers used in the synthesis of liquid crystalline polymers, highlighting the role of the benzoate structure.
| Monomer(s) | Polymer Type | Liquid Crystal Phase |
| Bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides | Thermotropic Polyester | Not specified in abstract ias.ac.in |
| 2,5-diethoxyterephthalic acid, 2,7-dihydroxynaphthalene, and p-hydroxybenzoic acid | Thermotropic Copolyester | Nematic nih.gov |
| Phenyl benzoate groups with a tris(ethylene oxide) spacer | Thermotropic Polyester | Nematic ibm.com |
Photoresponsive Polymers: Photoresponsive polymers contain chromophores that can undergo reversible or irreversible changes upon exposure to light. specificpolymers.com While there is no direct research on photoresponsive polymers derived from this compound, the benzoate scaffold can be part of photoactive molecules. For instance, polymers containing azobenzene (B91143) moieties, which can undergo trans-cis isomerization upon irradiation, have been synthesized and exhibit photoresponsive and liquid-crystalline behavior. mdpi.com The hydroxyl group of this compound could serve as a point of attachment for photoresponsive units, allowing for the creation of side-chain photoresponsive polymers. Such materials could find applications in areas like optical data storage and smart coatings.
Environmental and Toxicological Research Perspectives
Mechanisms of Biotransformation and Biodegradation in Environmental Systems
The environmental fate of benzoate (B1203000) esters, including compounds structurally similar to methyl 4-(2-hydroxyethyl)benzoate, is largely determined by microbial activity, particularly in wastewater treatment plants (WWTPs) and surface waters. nih.gov The biodegradation of these aromatic compounds can occur under both aerobic and anoxic conditions, although the specific enzymatic pathways employed by microorganisms differ. nih.gov
In aerobic environments, the biodegradation of benzoate often proceeds through a CoA-dependent epoxide pathway. nih.gov This process involves the activation of benzoate to benzoyl-CoA, followed by a series of enzymatic reactions. While some bacteria utilize a gentisate pathway for benzoate degradation, the CoA-dependent route is also prominent. nih.gov Studies on mixed microbial communities from WWTPs have shown that aerobically grown biomass can efficiently degrade benzoate. nih.gov However, the transition to anoxic conditions can lead to a rapid loss of this aerobic degradation capability. nih.gov
Under anoxic conditions, such as those found in certain stages of wastewater treatment, the biodegradation of benzoate still occurs but may be influenced by the presence of other organic compounds. For instance, the presence of benzoate can inhibit the anaerobic degradation of terephthalate, a structurally related compound. nih.govasm.org This inhibition is thought to be related to the preferential degradation of benzoate by the microbial community. nih.gov The efficiency of anoxic biodegradation is also dependent on the specific microbial populations present and their enzymatic machinery. nih.gov
The biotransformation of benzoate esters in environmental systems can lead to the formation of various transformation products. For example, laboratory degradation experiments with pharmaceuticals sharing structural similarities with benzoate esters have identified numerous transformation products in both surface water and WWTP-activated sludge. nih.gov These transformation products can sometimes be more persistent or have different toxicological profiles than the parent compound.
Investigating Cellular and Molecular Toxicity Mechanisms
The toxicological effects of benzoate esters are an area of active research, with studies focusing on their impact at the cellular and molecular levels.
DNA Damage and Oxidative Stress Pathways Induced by Related Compounds
Research on related benzoate compounds, such as sodium benzoate, has indicated the potential for DNA damage. Studies have shown that sodium benzoate can induce a dose-dependent increase in DNA damage in lymphocytes. banglajol.info The mechanism of this damage is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govucl.ac.uk The interaction of benzoate with copper in the presence of hydrogen peroxide has been shown to produce hydroxyl radicals, which can nick or damage DNA. nih.gov This suggests that oxidative pathways can play a significant role in the genotoxicity of benzoate compounds. However, some studies have reported no significant DNA damage in certain animal models, indicating that the genotoxic effects may be dependent on the specific compound, dose, and experimental conditions. banglajol.info
Apoptosis and Cell Cycle Modulation in Cellular Models
The induction of apoptosis, or programmed cell death, is a key mechanism of cellular toxicity. Studies on related compounds like 2-hydroxyethyl methacrylate (B99206) (HEMA) have shown that it can induce apoptosis in macrophage cell lines in a concentration-dependent manner. mdpi.com This process is often linked to genotoxicity and the activation of intrinsic caspase pathways. mdpi.com Apoptosis is a complex process involving multiple signaling pathways that converge on an execution phase, leading to the digestion of the cell. nih.gov
Cell cycle regulation is also a critical target for toxic compounds. The cell cycle and apoptosis are intricately linked, with many of the same factors involved in regulating both processes. researchgate.net For example, the tumor suppressor protein p53 can induce cell cycle arrest in response to DNA damage, and if the damage is too severe, it can trigger apoptosis. researchgate.net The modulation of the cell cycle, such as inducing a G0/G1 block, can be a mechanism to either prevent or induce apoptosis. nih.gov The progression through the cell cycle is controlled by cyclin-dependent kinases (Cdks) and their regulators, which can also play a role in sensitizing cells to apoptosis. researchgate.net
Effects on Key Cellular Enzymes and Signaling Pathways
Benzoate compounds can affect various cellular enzymes and signaling pathways. For instance, sodium benzoate has been shown to alter the activity of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). researchgate.netekb.eg It has also been observed to affect the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). researchgate.netekb.eg
The metabolism of benzoate itself involves several key enzymes. In microorganisms, benzoate is converted to benzoyl-CoA by benzoate-CoA ligase. nih.gov This intermediate can then enter various degradation pathways. nih.gov In humans, benzoic acid is metabolized in the liver and kidneys. ucl.ac.uk
Furthermore, benzoate and its derivatives can influence important signaling pathways. For example, some benzoate compounds have been associated with the modulation of pathways related to the immune response and inflammation. ucl.ac.uk The activation of estrogen receptors by certain estrogenic compounds, which share some structural similarities with benzoate esters, can modulate the expression of numerous genes and influence cell proliferation. wikipedia.orgwikipedia.org
Green Chemistry Principles in the Synthesis and Application of Benzoate Esters
The principles of green chemistry are increasingly being applied to the synthesis and application of benzoate esters to minimize environmental impact and enhance safety. ajrconline.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org
Several green approaches have been developed for the esterification of benzoic acid to produce benzoate esters. dergipark.org.trresearchgate.net These methods often aim to replace traditional acid catalysts with more environmentally friendly alternatives. The use of deep eutectic solvents (DESs) as both catalysts and solvents has shown promise, offering high catalytic activity, reusability, and ease of separation. dergipark.org.trresearchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijsdr.org
The application of green chemistry principles extends to the entire lifecycle of benzoate esters, including their potential for biodegradation. Designing esters that are readily biodegradable can help prevent their accumulation in the environment. ajrconline.org
Below is an interactive data table summarizing research findings on the biodegradation and cellular effects of related benzoate compounds.
| Compound/Aspect | Research Finding | Significance | References |
| Benzoate Biodegradation | Degraded by mixed microbial communities under both aerobic and anoxic conditions. | Important for removal in wastewater treatment. | nih.gov |
| Benzoate Biodegradation | Aerobically grown biomass can lose its degradation capability when shifted to anoxic conditions. | Highlights the importance of maintaining specific conditions in bioreactors. | nih.gov |
| Sodium Benzoate | Can induce dose-dependent DNA damage in lymphocytes. | Raises potential concerns about genotoxicity. | banglajol.info |
| Benzoate Compounds | Can generate reactive oxygen species (ROS), leading to oxidative stress. | A potential mechanism for cellular damage. | nih.gov |
| 2-Hydroxyethyl Methacrylate | Induces apoptosis in macrophage cell lines. | Provides insight into the mechanisms of cytotoxicity for related esters. | mdpi.com |
| Benzoate Compounds | Can modulate cell cycle progression. | A key factor in determining cell fate (survival or apoptosis). | researchgate.netnih.gov |
| Sodium Benzoate | Affects the activity of liver enzymes (ALT, AST) and antioxidant enzymes (SOD, GPx). | Indicates potential effects on organ function and cellular defense mechanisms. | researchgate.netekb.eg |
| Benzoate Ester Synthesis | Deep eutectic solvents and microwave-assisted synthesis offer greener alternatives. | Reduces environmental impact and improves efficiency. | dergipark.org.trresearchgate.netijsdr.org |
Future Research Directions and Emerging Trends
Exploration of Novel Biological Activities and Therapeutic Potential
While the specific biological profile of Methyl 4-(2-hydroxyethyl)benzoate is an area requiring deeper investigation, research on structurally similar compounds provides a compelling basis for future therapeutic exploration. The modification of the benzoate (B1203000) structure has yielded derivatives with significant biological effects, suggesting a promising avenue for drug discovery.
A key area of interest lies in neuroinflammation. For instance, a synthetic derivative, 2-Hydroxy-4-Methylbenzoic Anhydride (B1165640), has demonstrated potent anti-neuroinflammatory effects in cellular and animal models of Parkinson's disease. nih.gov This finding suggests that derivatives of this compound could be investigated for similar properties, potentially leading to new treatments for neurodegenerative disorders. nih.gov
Furthermore, research into other benzoate esters has revealed a range of activities. A study on Methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate, isolated from a New Zealand liverwort, identified antitumoral, antimicrobial, and antioxidative properties. elsevierpure.com This highlights the potential for discovering a spectrum of biological activities by exploring natural and synthetic analogs of this compound. The compound's known application as a building block for PROTAC (Proteasome-Targeting Chimera) linkers also points towards a future in targeted protein degradation, a cutting-edge approach in cancer therapy. ambeed.com
Future research should focus on systematic screening of this compound and its novel derivatives against various biological targets.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale Based on Related Compounds | Potential Research Focus |
|---|---|---|
| Neurodegenerative Diseases | A related anhydride derivative shows anti-neuroinflammatory effects in Parkinson's models. nih.gov | Synthesis and screening of derivatives for activity against microglia-mediated inflammation. |
| Oncology | A benzoate derivative from a natural source exhibits antitumoral activity. elsevierpure.com The core structure is used in PROTAC linkers. ambeed.com | Evaluation of cytotoxic effects against cancer cell lines and development of novel protein-degrading molecules. |
| Infectious Diseases | A related compound displayed antimicrobial activity against Staphylococcus epidermidis. elsevierpure.com | Screening for antibacterial and antifungal properties, especially against drug-resistant strains. |
| Pest Management | Methyl Benzoate is effective as an environmentally safe insecticide. mdpi.com | Investigation into the potential of this compound as a biopesticide. |
Development of Sustainable and Efficient Synthetic Methodologies
The synthesis of benzoate esters is a well-established field, but there is a growing imperative to develop methodologies that are both efficient and environmentally benign. Traditional synthesis often relies on catalysts like concentrated sulfuric acid, which can lead to corrosive conditions and complex purification processes. google.com
Future research will likely focus on green chemistry principles. One promising direction is the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste. Studies on the synthesis of other methyl benzoates have shown success with novel catalysts like titanium zirconium solid acids, which can drive esterification without requiring other acid promoters. mdpi.com Similarly, the use of cation exchange resins as catalysts has been shown to simplify post-reaction workups and shorten reaction times in the synthesis of methylparaben. google.com
Another key trend is the development of highly selective catalytic processes. For example, research into the hydrogenation of methyl benzoate has focused on creating modified catalysts that can selectively produce valuable chemicals like benzaldehyde, improving atomic economy and reducing by-products. rsc.org Applying these concepts to the synthesis of this compound could lead to greener, more cost-effective production routes.
Table 2: Emerging Sustainable Synthesis Strategies
| Methodology | Description | Advantages for Synthesizing this compound |
|---|---|---|
| Solid Acid Catalysis | Using heterogeneous catalysts like metal oxides or supported acids (e.g., titanium zirconium). mdpi.com | Eliminates corrosive liquid acids, simplifies product purification, and allows for catalyst recycling. |
| Ion Exchange Resins | Employing cation exchange resins as reusable catalysts. google.com | Simplifies separation, reduces reaction time, and improves yield by shifting reaction equilibrium. |
| Enzymatic Catalysis | Utilizing enzymes like lipases for esterification reactions under mild conditions. | High selectivity, biodegradable catalyst, operation at lower temperatures, and reduced solvent usage. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor instead of a batch process. | Enhanced safety, better temperature control, improved scalability, and potential for higher yields. |
Integration into Advanced Functional Materials and Nanotechnology
The bifunctional nature of this compound, possessing both an alcohol and an ester group, makes it an attractive building block for polymer science and materials chemistry. ambeed.comnih.gov Its rigid aromatic core combined with a flexible hydroxyethyl (B10761427) side chain can be exploited to design materials with tailored properties.
Future research could explore its use as a monomer in the synthesis of novel polyesters and polyurethanes. The incorporation of this molecule into a polymer backbone could impart specific characteristics such as thermal stability, hydrophobicity, and mechanical strength. Its classification as a linker building block suggests its utility in creating more complex architectures, including cross-linked polymers or functional hydrogels. ambeed.com
In the realm of nanotechnology, this compound could serve as a surface modification agent for nanoparticles, enhancing their stability or enabling them to be conjugated with other molecules. Its structure is suitable for creating self-assembled monolayers or as a component in drug delivery systems, where the ester linkage could be designed for controlled, enzymatic release of a therapeutic agent.
Comprehensive Environmental Fate and Impact Assessments
As with many commercial chemicals, particularly those in the paraben and benzoate ester families, a thorough understanding of the environmental lifecycle of this compound is crucial. industrialchemicals.gov.auessfeed.com Parabens are known to enter the environment through wastewater, and concerns have been raised about their potential to act as endocrine disruptors and accumulate in aquatic ecosystems. essfeed.comresearchgate.net
While general data on parabens exist, a comprehensive environmental risk assessment specific to this compound is a critical future research direction. industrialchemicals.gov.aumst.dk This involves a multi-faceted approach to understand its behavior and effects once released into the environment. Key areas of investigation should include its rate of biodegradation in soil and water, its potential for photodegradation in the atmosphere and surface waters, and its ecotoxicity across different trophic levels. scbt.com
Regulatory bodies are increasingly focusing on the environmental fate and ecotoxicological profiles of chemicals and their transformation products. canada.ca Therefore, future studies must identify the metabolites and degradation products of this compound to fully assess its environmental footprint.
Table 3: Key Areas for Future Environmental Assessment
| Assessment Area | Key Research Questions | Relevant Methodologies |
|---|---|---|
| Biodegradation | What is the half-life of the compound in soil and aquatic environments? What microorganisms are responsible for its degradation? | OECD standardized tests for ready and inherent biodegradability; microbial culture studies. |
| Photodegradation | How quickly does the compound break down under sunlight in water and air? What are the resulting products? | Laboratory studies using simulated sunlight; analysis of hydroxyl radical reaction rates. scbt.com |
| Ecotoxicity | What are the acute and chronic toxicity levels for representative aquatic species (algae, invertebrates, fish)? | Standardized ecotoxicity tests (e.g., on Daphnia magna, zebrafish embryos). |
| Bioaccumulation | Does the compound or its metabolites accumulate in the tissues of organisms? | Measurement of the octanol-water partition coefficient (Log Kow); bioaccumulation studies in fish. |
| Endocrine Disruption | Does the compound exhibit estrogenic or androgenic activity? cir-safety.org | In vitro receptor binding assays; in vivo assays using fish or amphibian models. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and this compound is no exception. These computational tools can accelerate discovery and assessment by building predictive models from existing data, saving significant time and resources compared to traditional laboratory experiments.
Future research can leverage AI/ML to predict the biological activities of novel derivatives of this compound. By training models on the chemical structures and known activities of related compounds, AI can perform large-scale virtual screening to identify the most promising candidates for synthesis and testing. This approach is an evolution of established techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. mst.dk
AI can also optimize synthetic pathways by predicting reaction outcomes under different conditions, catalysts, and solvents, aligning with the goals of sustainable synthesis. rsc.org In the environmental sphere, ML models can predict a compound's toxicity, biodegradability, and potential for bioaccumulation based solely on its molecular structure. This can help prioritize chemicals for in-depth toxicological testing and guide the design of more environmentally benign alternatives. Furthermore, AI can aid in the design of advanced materials by simulating how the incorporation of this compound would affect the properties of a polymer or nanomaterial.
Table 4: Potential Applications of AI and Machine Learning
| Application Area | AI/ML Task | Expected Outcome |
|---|---|---|
| Drug Discovery | Predictive modeling of biological activity (QSAR/QSPR). | Rapid identification of derivatives with high therapeutic potential for oncology or neuroinflammation. nih.gov |
| Sustainable Synthesis | Optimization of reaction conditions and catalyst selection. | Development of high-yield, low-waste synthetic routes. |
| Material Science | Prediction of polymer properties based on monomer composition. | Accelerated design of new functional materials with desired thermal or mechanical characteristics. |
| Environmental Safety | Predictive toxicology and fate modeling. | Early-stage risk assessment of the compound and its derivatives, reducing the need for extensive animal testing. mst.dk |
Q & A
Basic Research Question
- NMR : Compare ¹H/¹³C NMR peaks with predicted values (e.g., δ ~1.8 ppm for -CH₂OH, δ ~3.9 ppm for methyl ester) .
- FT-IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and hydroxyl (-OH) stretch at ~3400 cm⁻¹ .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Tip : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
What crystallographic tools are recommended for resolving structural ambiguities in derivatives of this compound?
Advanced Research Question
- Structure Solution : Use SHELXS/SHELXD for phase determination in small-molecule X-ray diffraction .
- Refinement : SHELXL for high-resolution refinement; validate using R-factor convergence (<5%) .
- Visualization : ORTEP-3 for thermal ellipsoid diagrams and WinGX for symmetry validation .
Case Study : Contradictions in bond angles (e.g., ester vs. hydroxyethyl groups) can arise from twinning. Apply TWINLAW in SHELXL to deconvolute overlapping reflections .
How do computational methods aid in predicting the reactivity of this compound in catalytic systems?
Advanced Research Question
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict nucleophilic attack sites .
- Molecular Docking : Screen for biological activity (e.g., enzyme inhibition) using AutoDock Vina .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic regions .
Validation : Cross-reference computational results with experimental kinetics (e.g., Hammett plots) .
How should researchers handle stability challenges during storage of this compound?
Basic Research Question
- Storage : 2–8°C in amber vials to prevent ester hydrolysis .
- Degradation Monitoring : Track via TLC (silica gel, ethyl acetate mobile phase) or HPLC .
- Moisture Control : Use desiccants (silica gel) in storage containers .
Advanced Insight : Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .
What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
Advanced Research Question
- Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized structures .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility .
- Multi-Technique Approach : Pair SC-XRD with IR/Raman spectroscopy to confirm functional groups .
Example : Discrepancies in hydroxyl group orientation may arise from crystal packing vs. solution-state dynamics .
How can this compound serve as a precursor in pharmaceutical intermediate synthesis?
Advanced Research Question
- Derivatization : React with aldehydes (e.g., K₂CO₃/CH₃CN, 70°C) to form Schiff bases for drug candidates .
- Click Chemistry : Utilize the hydroxyethyl group for Cu-catalyzed azide-alkyne cycloaddition .
- Biological Screening : Test antimicrobial activity via microdilution assays (MIC values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
